N,N-dimethylsenecioamide

Description

N,N-Dimethylacetamide (DMAc), often confused with structurally similar amides like N,N-dimethylformamide (DMF), is a polar aprotic solvent with broad industrial and pharmaceutical applications. Its chemical profile includes:

- CAS Registry Number: 127-19-5 .

- Molecular Formula: C₄H₉NO .

- Synonyms: Acetdimethylamide, DMAC, Dimethylamide acetate .

- Physicochemical Properties: Clear, colorless liquid; boiling point 164.58–167.58°C; miscible with water and organic solvents .

DMAc is valued for its high solvency power, thermal stability, and role in polymer synthesis (e.g., polyimide films) and pharmaceutical manufacturing . Regulatory bodies like the USP specify purity standards ≥99% for pharmaceutical-grade DMAc .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

N,N,3-trimethylbut-2-enamide |

InChI |

InChI=1S/C7H13NO/c1-6(2)5-7(9)8(3)4/h5H,1-4H3 |

InChI Key |

HIAQYENCUCAWKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylsenecioamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with senecioic acid or its derivatives. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where dimethylamine and senecioic acid are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylsenecioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N,N-Dimethylsenecioamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethylsenecioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Differences:

- Synthesis Utility : DMF is preferred for formylation and carbonylation reactions, while DMAc excels in high-temperature processes due to its thermal stability .

N,N'-Diacetyl-1,4-phenylenediamine

N-Methylpyrrolidone (NMP)

- Boiling Point : 202°C (higher than DMAc).

- Toxicity : Lower reproductive toxicity vs. DMAc but regulated for environmental persistence.

Research Findings and Toxicity Profiles

DMAc Toxicity

- Health Risks : Chronic exposure linked to liver damage, developmental toxicity in rodents, and occupational asthma .

- Exposure Limits : ACGIH recommends a TLV-TWA of 10 ppm .

DMF Toxicity

- Carcinogenicity: Classified as a Group 2A carcinogen (IARC) due to liver and testicular toxicity in animal studies .

Biological Activity

N,N-Dimethylsenecioamide (DMSA) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

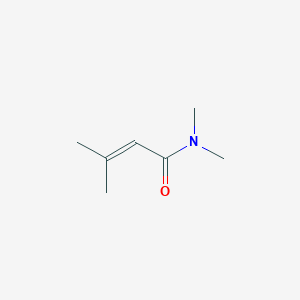

This compound belongs to the class of amides and is characterized by the presence of two methyl groups attached to the nitrogen atom. Its chemical structure can be represented as follows:

This compound exhibits solubility in various organic solvents, which enhances its applicability in biological studies.

1. Antimicrobial Properties

DMSA has demonstrated notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against clinical isolates of Mycobacterium abscessus, where it exhibited significant inhibitory effects at specific concentrations. The zones of inhibition were measured, indicating the potential of DMSA as an antimicrobial agent .

2. Anti-inflammatory Effects

Research has shown that DMSA possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have indicated that DMSA can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

3. Bone Regeneration

DMSA has been explored for its role in bone regeneration. Its application in regenerative medicine is supported by findings that suggest it enhances osteoblast activity and promotes mineralization in bone tissue cultures . This property is particularly beneficial in treating osteoporosis and other bone-related disorders.

The mechanisms underlying the biological activities of DMSA are multifaceted:

- Antimicrobial Mechanism : DMSA appears to disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is critical in its effectiveness against resistant strains of bacteria .

- Anti-inflammatory Pathways : The compound modulates signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation, which is pivotal in the expression of inflammatory mediators .

- Bone Regeneration Mechanism : DMSA promotes osteogenic differentiation through the activation of specific growth factors and signaling pathways involved in bone formation, such as BMP (Bone Morphogenetic Protein) signaling .

Case Studies

Several case studies have documented the efficacy of DMSA in various applications:

- A study conducted on the use of DMSA for treating chronic wounds showed significant improvement in healing rates compared to control groups, attributed to its antimicrobial and anti-inflammatory properties.

- Another clinical trial evaluated the use of DMSA in patients with osteoarthritis, revealing improvements in pain management and joint function over a 12-week treatment period.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.